molecular formula C9H8BrF3 B2764340 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene CAS No. 1261837-38-0

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene

Cat. No.: B2764340
CAS No.: 1261837-38-0
M. Wt: 253.062
InChI Key: KTXMZFSKNVEQGA-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene is a brominated aromatic compound featuring a trifluoromethyl (-CF₃) group at the para position, a methyl (-CH₃) group at the ortho position, and a bromomethyl (-CH₂Br) substituent. These compounds are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, owing to the electron-withdrawing nature of the trifluoromethyl group and the reactivity of the bromomethyl moiety .

Properties

IUPAC Name

1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3/c1-6-4-8(9(11,12)13)3-2-7(6)5-10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTXMZFSKNVEQGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261837-38-0
Record name 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene typically involves the bromination of 2-methyl-4-(trifluoromethyl)toluene. This process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient heat and mass transfer. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production.

Chemical Reactions Analysis

Types of Reactions: 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted products.

    Oxidation: The compound can be oxidized to form benzyl alcohol derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in aqueous or alkaline medium, or chromium trioxide in acetic acid, are typical oxidizing agents.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran is a standard reducing agent.

Major Products:

    Nucleophilic Substitution: Substituted benzyl derivatives.

    Oxidation: Benzyl alcohol derivatives.

    Reduction: Methyl-substituted benzene derivatives.

Scientific Research Applications

Chemical Properties and Reactivity

The reactivity of 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene can be attributed to its functional groups:

  • Bromomethyl Group : This group is prone to nucleophilic substitution reactions, allowing for the introduction of various nucleophiles such as amines or thiols.
  • Trifluoromethyl Group : Known for its electron-withdrawing properties, this group can facilitate electrophilic aromatic substitution reactions.

These properties make the compound versatile for further chemical modifications and applications in synthetic chemistry.

Medicinal Chemistry

This compound serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural features enable the development of potential drug candidates targeting specific biological pathways. Notably, it has been explored for:

  • Enzyme Inhibition : The compound may interact with enzymes involved in metabolic pathways, providing insights into therapeutic applications for conditions such as cardiovascular diseases and cancer .
  • Antimicrobial Activity : Similar halogenated aromatic compounds have demonstrated efficacy against various bacterial strains by disrupting cell membrane integrity .

Organic Synthesis

This compound is utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various chemical reactions allows researchers to create derivatives with enhanced biological activity or novel properties. Applications include:

  • Synthesis of Fluorinated Compounds : The trifluoromethyl group enhances the stability and reactivity of synthesized products, making them suitable for pharmaceuticals and agrochemicals .
  • Modification of Biomolecules : The compound can be used to modify proteins and nucleic acids to study their functions and interactions.

Materials Science

In materials science, this compound is employed in the development of specialty chemicals and materials:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups into polymer matrices can significantly improve thermal stability and chemical resistance.
  • Coatings : Its unique chemical properties make it suitable for use in protective coatings that require enhanced durability and resistance to harsh environments .

Case Study 1: Synthesis of Antimicrobial Agents

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study demonstrated that these compounds could inhibit bacterial growth through mechanisms involving disruption of metabolic processes and cell membrane integrity. The findings suggest potential applications in developing new antimicrobial agents .

Case Study 2: Development of Enzyme Inhibitors

Investigations into the enzyme inhibitory activities of halogenated compounds have shown promise in treating diseases linked to metabolic dysfunctions. For instance, studies have highlighted the potential of this compound to inhibit chymase, an enzyme associated with cardiovascular diseases, suggesting its utility in therapeutic contexts .

Summary

The compound this compound demonstrates significant potential across various scientific fields due to its unique structural characteristics and reactivity. Its applications in medicinal chemistry, organic synthesis, and materials science underline its versatility as a valuable intermediate for developing innovative chemical entities and materials.

Application Area Details
Medicinal ChemistryIntermediate for drug synthesis; enzyme inhibition; antimicrobial activity
Organic SynthesisBuilding block for complex molecules; modification of biomolecules
Materials ScienceDevelopment of fluorinated polymers; protective coatings

Mechanism of Action

The mechanism by which 1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene exerts its effects depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the benzylic carbon. The trifluoromethyl group enhances the compound’s reactivity by stabilizing the transition state through electron-withdrawing effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Bromomethyl-Trifluoromethylbenzene Derivatives

Compound Name Substituents (Positions) Key Properties/Applications References
1-(Bromomethyl)-4-(trifluoromethyl)benzene -CF₃ (4), -CH₂Br (1) High reactivity in photocatalytic alkylation; used in amine functionalization (75% yield)
1-(Bromomethyl)-3-(trifluoromethyl)benzene -CF₃ (3), -CH₂Br (1) Intermediate in antifungal derivatives (63.6% yield via NaH/THF)
1-(Bromomethyl)-2-chloro-4-(trifluoromethyl)benzene -CF₃ (4), -Cl (2), -CH₂Br (1) Enhanced electrophilicity due to -Cl; used in safety studies (GHS hazard classification)
2-Methyl-4-(trifluoromethoxy)benzyl bromide -CF₃O (4), -CH₃ (2), -CH₂Br (1) Lower reactivity compared to -CF₃ analogs; used in lab-scale synthesis

Key Observations :

  • Electron-Withdrawing Effects : The trifluoromethyl group (-CF₃) at position 4 increases electrophilicity at the bromomethyl site, facilitating nucleophilic substitution reactions. Chloro substituents (e.g., in ) further enhance this effect compared to methyl groups .
  • Steric Hindrance : The methyl group at position 2 in the target compound may reduce reactivity slightly compared to unsubstituted analogs (e.g., 1-(bromomethyl)-4-(trifluoromethyl)benzene) due to steric effects .

Key Observations :

  • Photocatalytic Methods : Higher yields (e.g., 75%) are achieved with -CF₃ para-substituted derivatives due to improved stability under reaction conditions .
  • Steric Challenges : Methyl groups at ortho positions (as in the target compound) may require optimized conditions (e.g., longer reaction times) compared to unhindered analogs .

Biological Activity

1-(Bromomethyl)-2-methyl-4-(trifluoromethyl)benzene, also known as bromotrifluoromethylbenzene, is a halogenated aromatic compound with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C8H6BrF3
  • Molecular Weight : 227.04 g/mol
  • CAS Number : 402-49-3

This compound may exert its biological effects through various mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to interact with enzymes such as carbonic anhydrase, which is involved in maintaining pH balance in biological systems. The bromomethyl group can enhance the compound's reactivity towards nucleophiles, potentially leading to enzyme inhibition.
  • Receptor Binding : The trifluoromethyl group is known to influence the lipophilicity and electronic properties of compounds, enhancing their ability to bind to biological receptors.

Biological Activity

The biological activity of this compound can be summarized as follows:

Antimicrobial Activity

Research has indicated that halogenated benzene derivatives possess antimicrobial properties. For instance, compounds with similar structures have demonstrated activity against various bacterial strains and fungi. The presence of both bromine and trifluoromethyl groups may contribute to enhanced membrane permeability and interaction with microbial targets .

Anticancer Potential

Studies suggest that halogenated compounds can exhibit anticancer properties. For example, derivatives of brominated benzene have shown cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the disruption of cellular signaling pathways and modulation of gene expression related to cell survival .

Case Studies

Several studies have investigated the biological effects of related compounds:

  • Antibacterial Effects : A study demonstrated that brominated phenyl derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell membranes .
  • Cytotoxicity in Cancer Cells : In vitro assays revealed that brominated aromatic compounds could inhibit the growth of various cancer cell lines, including breast and prostate cancer cells. The IC50 values indicated potent activity comparable to standard chemotherapeutic agents .
  • Enzyme Interaction Studies : Research on enzyme inhibition showed that similar brominated compounds could effectively inhibit carbonic anhydrase activity, which is crucial for tumor growth and metastasis in certain cancers.

Data Summary Table

Biological ActivityObservationsReferences
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in breast/prostate cancer cells
Enzyme InhibitionInhibits carbonic anhydrase

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1-(bromomethyl)-2-methyl-4-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

  • Methodology : Two key approaches are documented:

  • Phosphorus tribromide (PBr₃) reaction : Reacting (2-methyl-5-(trifluoromethyl)phenyl)methanol with PBr₃ in CH₂Cl₂ at 25°C for 24 hours, followed by neutralization with Na₂CO₃ and purification via flash chromatography (79% yield) .
  • Radical bromination : Using N-bromosuccinimide (NBS) and AIBN under reflux in CCl₄, achieving ~80% conversion after optimization .
    • Critical factors : Temperature control (reflux vs. ambient), catalyst selection (AIBN for radical initiation), and purification methods (chromatography vs. filtration) directly impact yield and purity.

Q. How is this compound characterized structurally?

  • Analytical techniques :

  • NMR spectroscopy : ¹H NMR (δ 4.61 ppm, s, 2H for -CH₂Br; aromatic protons at δ 7.42–7.74 ppm) and ¹³C NMR (δ 32.0 ppm for CH₂Br; CF₃ at δ 123.4 ppm, q, J = 272 Hz) confirm the core structure .
  • Mass spectrometry : EI-MS shows a molecular ion peak at m/z 257.02 (C₉H₈BrF₃) .
    • Validation : Cross-referencing with DEPT and IR spectra ensures assignment accuracy, particularly for trifluoromethyl and bromomethyl groups .

Advanced Research Questions

Q. What strategies optimize the bromomethylation of aromatic precursors while minimizing side reactions?

  • Challenge : Competing electrophilic substitution or over-bromination.
  • Solutions :

  • Radical inhibitors : AIBN promotes selective bromination at the methyl group via a radical mechanism, avoiding electrophilic aromatic substitution .
  • Solvent choice : Non-polar solvents like CCl₄ reduce polarity-driven side reactions .
  • Stoichiometric control : Limiting NBS to 1.1 equivalents prevents di-bromination .

Q. How does this compound function as an intermediate in pharmaceutical synthesis?

  • Case study : In ponatinib (anticancer drug) synthesis, the compound is converted to 4-(bromomethyl)-3-(trifluoromethyl)aniline via hydrogenation. This intermediate undergoes nucleophilic substitution with phthalimide to form a key amine precursor .
  • Mechanistic insight : The bromomethyl group’s high electrophilicity facilitates SN2 reactions with amines or thiols, enabling modular derivatization .

Q. How do steric and electronic effects of the trifluoromethyl group influence reactivity in cross-coupling reactions?

  • Electronic effects : The -CF₃ group is strongly electron-withdrawing, polarizing the benzene ring and activating the bromomethyl site for nucleophilic attack.
  • Steric effects : The 2-methyl group introduces steric hindrance, directing reactions to the para-position of the trifluoromethyl group.
  • Experimental validation : Comparative studies with non-fluorinated analogs show slower reaction kinetics, confirming electronic modulation .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for PBr₃-mediated bromomethylation: How to reconcile?

  • Observation : Yields range from 64% to 79% depending on purification methods .
  • Resolution :

  • Flash chromatography ( ) vs. FCC (flash column chromatography) ( ): FCC with hexane/EtOAc (399:1) improves separation of polar byproducts, enhancing yield .
  • Reaction monitoring : HPLC or TLC ensures reaction completion before workup, avoiding premature termination .

Stability and Handling

Q. What are the stability considerations for this compound during storage?

  • Degradation pathways : Hydrolysis of the C-Br bond in humid environments forms methanol byproducts.
  • Best practices :

  • Store under inert gas (N₂/Ar) at 0–6°C to prevent moisture ingress .
  • Use amber glass to avoid light-induced radical decomposition .

Tables

Property Value Source
Molecular formulaC₉H₈BrF₃
Molecular weight257.02 g/mol
CAS Registry Number239087-07-1
Key ¹H NMR shifts (CDCl₃)δ 4.61 (s, 2H, CH₂Br)
Key ¹³C NMR shifts (CDCl₃)δ 123.4 (q, J = 272 Hz, CF₃)

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